Versiconal acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52021-61-1 |
|---|---|
Molecular Formula |
C20H16O9 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[(3S)-4-oxo-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |
InChI |
InChI=1S/C20H16O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-7,9,23-25,27H,2-3H2,1H3/t9-/m1/s1 |
InChI Key |
YTGNIIJMSNZCOG-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)OCC[C@H](C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Canonical SMILES |
CC(=O)OCCC(C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Origin of Product |
United States |
Biosynthesis of Versiconal Acetate: Enzymatic and Metabolic Transformations
Initial Stages of Polyketide Assembly
The journey to versiconal (B1263273) acetate (B1210297) begins with the construction of a polyketide chain, a process central to the biosynthesis of many fungal secondary metabolites. nih.govrsc.orgrsc.orgoup.com This initial phase sets the stage for the subsequent enzymatic modifications that ultimately yield the complex structure of versiconal acetate.
Origin from Acetate Units via Polyketide Synthase (PKS)
The biosynthesis of this compound is initiated from acetate units, which are assembled by a large, multifunctional enzyme known as a polyketide synthase (PKS). nih.govrsc.orgrsc.orgoup.commdpi.com This process starts with a hexanoyl starter unit, which is extended by the iterative addition of seven malonyl-CoA extender units. mdpi.comuniprot.org The PKS catalyzes a series of condensation, ketoreduction, and dehydration reactions to form the initial polyketide backbone. nih.gov This complex process ultimately leads to the formation of norsolorinic acid, the first stable intermediate in the aflatoxin biosynthetic pathway. mdpi.comczechmycology.orgnih.gov The formation of the polyketide is a critical step, as it establishes the fundamental carbon framework upon which all subsequent enzymatic modifications will occur. nih.gov
Conversion of Norsolorinic Acid to Averantin (B1666156) and Averufin (B1665840)
Following the synthesis of the initial polyketide, a series of enzymatic transformations convert norsolorinic acid into averufin. The first step involves the reduction of the 1'-keto group of norsolorinic acid to a 1'-hydroxyl group, a reaction catalyzed by the enzyme norsolorinic acid ketoreductase (encoded by the aflD or nor-1 (B64425) gene), to form averantin. mdpi.comqmul.ac.ukgenome.jp
The conversion of averantin to averufin is a two-step process. mdpi.comnih.gov First, a cytochrome P450 monooxygenase (encoded by the avnA gene) hydroxylates averantin to produce 5'-hydroxyaverantin (B15418084) (HAVN). nih.govgenome.jp Subsequently, a dehydrogenase converts HAVN to 5'-oxoaverantin (B1264410) (OAVN). mdpi.comresearchgate.net Finally, a cyclase enzyme catalyzes the conversion of OAVN to averufin. mdpi.comresearchgate.net
Conversion Cascade Leading to Versiconal Hemiacetal Acetate (VHA)
The transformation of averufin marks a significant juncture in the biosynthetic pathway, initiating a cascade of reactions that culminate in the formation of versiconal hemiacetal acetate (VHA). This phase is characterized by a series of precise enzymatic oxidations and rearrangements.
Enzymatic Transformation of Averufin (AVR) to Hydroxyversicolorone (B1196034) (HVN)
The conversion of averufin (AVR) to hydroxyversicolorone (HVN) is a critical oxidative rearrangement. rsc.org This step is catalyzed by the enzyme CypX (AflV), a cytochrome P450 oxidoreductase. mdpi.com The reaction involves the migration of the anthraquinone (B42736) nucleus. rsc.org Studies have shown that this transformation is a key step leading to the formation of the bisfuran ring system characteristic of later intermediates in the pathway. rsc.orgmdpi.com
Monooxygenase-Mediated Conversion of Hydroxyversicolorone (HVN) to Versiconal Hemiacetal Acetate (VHA)
Hydroxyversicolorone (HVN) undergoes a Baeyer-Villiger oxidation to form versiconal hemiacetal acetate (VHA). nih.govasm.orgmdpi.comresearchgate.netsemanticscholar.org This reaction is catalyzed by a monooxygenase, specifically the enzyme MoxY. mdpi.commdpi.comresearchgate.netsemanticscholar.org The monooxygenase introduces an oxygen atom into the substrate, leading to the formation of the ester linkage found in VHA. nih.govasm.org This enzymatic step is part of a metabolic grid, where parallel reactions can occur. asm.orgmdpi.comresearchgate.netsemanticscholar.orgresearchgate.net For instance, MoxY can also catalyze the conversion of versicolorone (B1219424) to versiconol (B1264608) acetate. mdpi.comresearchgate.netsemanticscholar.org
Metabolic Grid Involving Versiconal Hemiacetal Acetate and Related Analogs
In the intricate biosynthetic pathway of aflatoxins, a series of enzymatic and metabolic transformations govern the formation of key intermediates. A notable feature of this pathway is a metabolic grid involving versiconal hemiacetal acetate (VHA) and its related analogs. researchgate.netnih.govebi.ac.uk This grid highlights the dynamic interconversion of several compounds, orchestrated by a specific set of enzymes. researchgate.netnih.gov
Interconversions between Versiconal Hemiacetal Acetate (VHA), Versiconol Acetate (VOAc), Versiconal (VAL/VHOH), and Versiconol (VOH)
Research has revealed a complex metabolic network where four key intermediates—Versiconal Hemiacetal Acetate (VHA), Versiconol Acetate (VOAc), Versiconal (VAL or VHOH), and Versiconol (VOH)—are interconverted. researchgate.netnih.govnih.gov This grid is a crucial part of the aflatoxin biosynthesis pathway. researchgate.netebi.ac.uk The insecticide dichlorvos (B1670471) has been instrumental in studying these relationships; its application leads to the accumulation of VHA and VOAc while decreasing the production of aflatoxins and VOH, indicating an inhibition of specific enzymatic steps. nih.govrsc.org
Cell-free experiments with cytosol fractions from Aspergillus parasiticus have demonstrated these conversions directly. nih.gov VHA can be converted into VAL (tentatively identified as versiconal) and, in the presence of NADH or NADPH, can also form VOAc and VOH. nih.gov Furthermore, VOAc is readily converted to VOH. nih.gov The pathway from VHA to versicolorin (B1264617) B, a later intermediate, proceeds through VAL. uniprot.org
The interconversions within this metabolic grid can be summarized as follows:
| Starting Compound | Product(s) | Cofactor/Condition |
| Versiconal Hemiacetal Acetate (VHA) | Versiconal (VAL/VHOH) | Esterase activity |
| Versiconal Hemiacetal Acetate (VHA) | Versiconol Acetate (VOAc) | NADPH/NADH, Reductase activity |
| Versiconol Acetate (VOAc) | Versiconol (VOH) | Esterase activity |
| Versiconol (VOH) | Versicolorin C (VC) / Versicolorin B (VB) | NAD/NADP, Dehydrogenase activity |
This table summarizes the key enzymatic transformations within the metabolic grid involving VHA and its analogs. researchgate.netnih.govnih.gov
Participation of Esterases, Reductases, and Dehydrogenases in the Grid
The interconversions within the metabolic grid are catalyzed by a specific set of enzymes: esterases, reductases, and dehydrogenases. researchgate.netnih.govnih.gov
Esterases: A key enzyme in this grid is an esterase that hydrolyzes the acetate group. researchgate.netbeilstein-journals.org This enzyme, encoded by the gene estA (also known as aflJ), is responsible for two critical conversions: the transformation of VHA into VAL and the conversion of VOAc into VOH. nih.govuniprot.orgekb.eg The activity of this esterase is notably inhibited by dichlorvos, an organophosphate insecticide. researchgate.netnih.govnih.gov This inhibition is a key piece of evidence for the enzyme's role, as it leads to the accumulation of the esterase's substrates, VHA and VOAc. nih.govnih.gov Studies have shown that a single esterase encoded by estA catalyzes both of these hydrolytic steps in the aflatoxin pathway. nih.govebi.ac.ukekb.eg At least three VHA esterase activities have been identified in Aspergillus parasiticus. cdnsciencepub.com
Reductases: Reductase enzymes are responsible for the conversion of VHA to VOAc. nih.govgenome.jp This reaction is dependent on the presence of cofactors NADH or NADPH. nih.gov Unlike the esterase-catalyzed steps, the production of VOAc from VHA is insensitive to dichlorvos. researchgate.netnih.gov Two distinct versiconal hemiacetal acetate (VHA) reductase activities, designated I and II, have been purified from the mycelia of Aspergillus parasiticus. ebi.ac.uk The gene for VHA reductase has been isolated, and its expression is dependent on an aflatoxin-inducible medium, confirming its specific involvement in aflatoxin biosynthesis. nih.gov
Dehydrogenases: Dehydrogenase activity is also a component of this metabolic grid. researchgate.net Cell-free experiments have shown that the conversion of VOH to versicolorin C (VC) or versicolorin B (VB) occurs in the presence of NAD or NADP, indicating the action of a dehydrogenase. researchgate.netnih.gov This step, like the reductase activity, is not sensitive to dichlorvos inhibition. researchgate.netnih.gov
The enzymes and their specific roles in the metabolic grid are detailed below:
| Enzyme Class | Gene | Function | Cofactor | Inhibitor |
| Esterase | estA (aflJ) | VHA → VAL/VHOH | H₂O | Dichlorvos |
| Esterase | estA (aflJ) | VOAc → VOH | H₂O | Dichlorvos |
| Reductase | vrdA (putative) | VHA → VOAc | NADPH/NADH | Insensitive to Dichlorvos |
| Dehydrogenase | Not specified | VOH → VC/VB | NAD/NADP | Insensitive to Dichlorvos |
This table outlines the enzymes involved in the metabolic grid, their genetic basis where known, their specific reaction, required cofactors, and sensitivity to inhibitors. researchgate.netnih.govnih.govnih.govuniprot.orggenome.jp
Enzymology of Versiconal Acetate Biosynthesis and Interconversions
Versiconal (B1263273) Hemiacetal Acetate (B1210297) Esterase (AflJ/EstA)
A crucial enzyme in the aflatoxin biosynthetic pathway is the versiconal hemiacetal acetate esterase, encoded by the estA gene ebi.ac.uk. This enzyme is responsible for the hydrolysis of the acetate group from VHA, a critical step in the formation of versiconal ebi.ac.uktdl.org.
The primary catalytic function of the EstA-encoded esterase is the hydrolysis of versiconal hemiacetal acetate (VHA) to form versiconal (VHOH) ebi.ac.uk. This bioconversion is a key step within a metabolic grid involved in aflatoxin biosynthesis ebi.ac.uknih.gov. The reaction involves the cleavage of the ester bond in VHA, removing the acetate group tdl.org. The activity of this esterase, and thus the conversion of VHA to VHOH, has been shown to be inhibited by dichlorvos (B1670471), an organophosphate insecticide nih.gov.
The esterase encoded by the estA gene demonstrates activity on more than one substrate within the aflatoxin pathway. Besides its primary role in converting VHA to versiconal, it also catalyzes the hydrolysis of versiconol (B1264608) acetate (VOAc) to produce versiconol (VOH) ebi.ac.uknih.gov. This indicates that the enzyme has a degree of specificity for the acetate group on these related anthraquinone (B42736) intermediates. This dual catalytic function highlights its importance in regulating the flow of metabolites through the complex grid system of aflatoxin biosynthesis nih.gov.
Versiconal Hemiacetal Acetate Reductases (VHA Reductase I and II)
Two distinct reductase enzymes, designated VHA Reductase I and VHA Reductase II, have been identified and purified from the fungus Aspergillus parasiticus. These enzymes play a vital role in the reductive branch of the aflatoxin metabolic grid nih.govasm.org.
VHA Reductase I and VHA Reductase II were purified to homogeneity from the mycelial cytosol fraction of Aspergillus parasiticus NIAH-26 mutant nih.govasm.org. The purification process involved initial ammonium (B1175870) sulfate (B86663) fractionation followed by a series of chromatography steps, including phenyl-Sepharose, DEAE-Sepharose, Sephacryl S-300, hydroxylapatite, and Matrex gel Green A chromatography nih.govasm.org.
The two reductases were completely separated during the DEAE-Sepharose chromatography step nih.gov. Both enzymes have an apparent native molecular mass of approximately 390 kDa, as estimated by gel filtration. However, SDS-PAGE analysis revealed denaturing molecular masses of 39 kDa for Reductase I and 40 kDa for Reductase II, suggesting they are multimeric proteins nih.gov.
Further biochemical characterization distinguished the two enzymes. VHA Reductase I has a pI of 6.6 and an optimal pH of 8.0, while VHA Reductase II has a pI of 6.0 and an optimal pH of 9.0. Both enzymes exhibit a broad optimal pH range between 7.5 and 9.0 nih.gov. Kinetic analysis determined the Km values for VHA to be 35.4 µM for Reductase I and 25.4 µM for Reductase II nih.gov.
Table 1: Biochemical Properties of VHA Reductases I and II
| Property | VHA Reductase I | VHA Reductase II |
|---|---|---|
| Apparent Molecular Mass (Native) | ~390 kDa | ~390 kDa |
| Denaturing Molecular Mass | 39 kDa | 40 kDa |
| pI Value | 6.6 | 6.0 |
| Optimal pH | 8.0 | 9.0 |
| Km for VHA | 35.4 µM | 25.4 µM |
The primary catalytic function of both VHA Reductase I and II is the reduction of versiconal hemiacetal acetate (VHA) to versiconol acetate (VOAc) nih.govnih.govasm.org. This reaction is a key part of the metabolic grid in aflatoxin biosynthesis, competing with the hydrolytic pathway catalyzed by the EstA esterase nih.govrhea-db.org. The reduction is dependent on the presence of cofactors such as NADH or NADPH, which were found to facilitate the formation of VOAc from VHA in cell-free experiments nih.gov.
The stereospecificity of the VHA reductases has been investigated using racemic VHA as the substrate. In cell-free experiments, both Reductase I and Reductase II were found to produce both (2′S)- and (2′R)-versiconol acetate enantiomers nih.gov. However, the reaction is not completely non-specific; both enzyme fractions produced more of the 2′R isomer than the 2′S isomer. This indicates that VHA Reductase I and II possess very similar stereospecificities toward the VHA substrate nih.gov.
Other Enzymes Catalyzing Reactions Involving Versiconal Acetate Derivatives
The biosynthesis and interconversion of this compound and its derivatives are orchestrated by a series of enzymes, each playing a crucial role in the intricate aflatoxin metabolic pathway. These enzymatic reactions involve oxidations, reductions, and cyclizations, ensuring the precise formation of these complex polyketide metabolites.
Cytochrome P450 Monooxygenases (e.g., AflV, AflW)
Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions. In the context of this compound biosynthesis, two key cytochrome P450 enzymes, AflV (also known as CypX) and AflW (also known as MoxY), are instrumental in the conversion of the precursor averufin (B1665840) (AVF) to versiconal hemiacetal acetate (VHA).
AflV, a P-450 microsomal monooxygenase, is involved in the transformation of averufin (AVF) to hydroxyversicolorone (B1196034) (HVN). Subsequently, AflW, a cytosolic monooxygenase, catalyzes a Baeyer-Villiger reaction, converting HVN to VHA nih.gov. This two-step oxidative process is a critical juncture in the aflatoxin pathway, leading directly to the formation of the versiconal skeleton.
The substrate specificity of cytochrome P450 enzymes is a key determinant of their function. While the primary role of AflV and AflW is in the conversion of AVF and HVN, their potential to interact with other structurally similar intermediates cannot be entirely ruled out, although this is not their primary characterized function. The versatility of P450 enzymes in metabolizing a diverse range of substrates is a well-documented phenomenon in various biological systems.
| Enzyme (Gene) | Type | Substrate | Product | Reaction Type |
|---|---|---|---|---|
| AflV (cypX) | P-450 microsomal monooxygenase | Averufin (AVF) | Hydroxyversicolorone (HVN) | Oxidation |
| AflW (moxY) | Cytosolic monooxygenase | Hydroxyversicolorone (HVN) | Versiconal hemiacetal acetate (VHA) | Baeyer-Villiger oxidation |
Alcohol Dehydrogenases (e.g., AflH)
Alcohol dehydrogenases are a class of enzymes that catalyze the interconversion of alcohols and their corresponding aldehydes or ketones. In the aflatoxin biosynthetic pathway, the alcohol dehydrogenase encoded by the aflH (adhA) gene plays a significant role in the metabolism of precursors to this compound.
Research has also shown that the expression of another alcohol dehydrogenase gene, adh1, is induced in Aspergillus flavus under conditions that are conducive to aflatoxin biosynthesis, suggesting a broader involvement of alcohol metabolism in the regulation and production of these mycotoxins nih.gov.
| Enzyme (Gene) | Substrate | Product | Reaction Type |
|---|---|---|---|
| AflH (adhA) | 5'-hydroxyaverantin (B15418084) (HAVN) | 5'-oxoaverantin (B1264410) (OAVN) | Oxidation |
Cyclases (e.g., AflK)
Cyclase enzymes are responsible for catalyzing the formation of ring structures from linear or partially cyclized precursors. In the biosynthesis of this compound derivatives, the cyclase encoded by the aflK (vbs) gene is a pivotal enzyme.
AflK has a dual function in the aflatoxin pathway. It is involved in the conversion of 5'-oxoaverantin (OAVN) to averufin (AVF) nih.gov. More directly related to the versiconal structure, AflK catalyzes the cyclization of versiconal (VAL), the de-acetylated form of versiconal hemiacetal acetate, to form versicolorin (B1264617) B (VERB) nih.govnih.govresearchgate.net. This reaction is highly stereospecific, exclusively forming the (1'R,2'S)-(-)-versicolorin B enantiomer, which is a key step in determining the stereochemistry of the bisfuran ring system characteristic of aflatoxins nih.govresearchgate.netbohrium.com.
The metabolic pathway involves a grid-like series of interconversions where versiconal hemiacetal acetate (VHA) can be converted to versiconol acetate (VOAc), versiconol (VOH), and versiconal (VHOH) nih.govresearchgate.net. It is the versiconal (VHOH) that serves as the substrate for the AflK-catalyzed cyclization to versicolorin B.
| Enzyme (Gene) | Substrate | Product | Reaction Type |
|---|---|---|---|
| AflK (vbs) | 5'-oxoaverantin (OAVN) | Averufin (AVF) | Cyclization |
| Versiconal (VAL/VHOH) | Versicolorin B (VERB) | Cyclization |
Genetic Regulation of Versiconal Acetate Biosynthetic Enzymes
Genomic Organization of Biosynthetic Gene Clusters
The genes responsible for the enzymatic conversions leading to and from versiconal (B1263273) acetate (B1210297) are not randomly scattered throughout the fungal genome. Instead, they are organized into a contiguous block of DNA known as a biosynthetic gene cluster. This clustering facilitates the coordinated expression of these genes, ensuring that the necessary enzymes are produced in a concerted manner.
Localization of Versiconal Acetate-Related Genes within the Aflatoxin Gene Cluster (e.g., Aspergillus parasiticus, Aspergillus flavus)
In aflatoxigenic species such as Aspergillus parasiticus and Aspergillus flavus, the genes involved in the biosynthesis of this compound are integral components of the well-characterized 75-kb aflatoxin gene cluster. nih.govnih.gov This cluster contains approximately 30 genes that encode the enzymes and regulatory proteins required for the entire aflatoxin biosynthetic pathway.
The localization of these genes within a single cluster allows for their co-regulation, primarily under the control of the pathway-specific transcription factor, AflR. oup.com The genes directly flanking the steps involving this compound are found within this cluster, ensuring their expression is synchronized with the genes for both upstream and downstream reactions.
Table 1: Key Genes Related to this compound in the Aflatoxin Biosynthetic Gene Cluster
| Gene | Encoded Protein | Function in this compound Pathway | Organism(s) |
| aflI (avfA) | Averufin (B1665840) oxidase | Catalyzes the conversion of averufin to versiconal hemiacetal acetate (VHA). | Aspergillus parasiticus, Aspergillus flavus |
| aflJ (estA) | Versiconal hemiacetal acetate esterase | Catalyzes the conversion of versiconal hemiacetal acetate (VHA) to versiconal. researchgate.netnih.gov | Aspergillus parasiticus, Aspergillus flavus |
Transcriptional Regulation of Genes Encoding this compound Enzymes
The expression of the genes encoding the enzymes that metabolize this compound is meticulously controlled at the transcriptional level. This regulation is primarily orchestrated by a pathway-specific activator, but is also influenced by other global regulatory factors and environmental cues.
Regulatory Roles of aflR and other Transcriptional Factors
The primary transcriptional activator for the aflatoxin biosynthetic gene cluster, including the genes related to this compound, is AflR . oup.com This zinc-finger transcription factor binds to a specific palindromic DNA sequence (5′-TCG(N5)CGA-3′) found in the promoter regions of most of the structural genes within the cluster. mdpi.com The binding of AflR initiates the transcription of these genes, leading to the production of the necessary biosynthetic enzymes. The expression of aflR itself is autoregulated and is a prerequisite for the transcription of the other pathway genes. nih.gov
Another critical regulatory gene located adjacent to aflR is aflS (formerly known as aflJ). While AflS does not bind to DNA directly, it is thought to function as a transcriptional co-activator, interacting with AflR to enhance the expression of the aflatoxin structural genes. nih.gov Deletion of aflS significantly reduces the transcription of several pathway genes and halts aflatoxin production. nih.gov
Beyond the cluster-specific regulators, other transcriptional factors can influence aflatoxin biosynthesis, often in response to environmental signals:
AreA : A global nitrogen regulator, AreA can bind to sites in the intergenic region of aflR and aflS, suggesting a role in modulating aflatoxin production in response to nitrogen availability. nih.govresearchgate.net
PacC : This transcription factor mediates the fungal response to ambient pH. Binding sites for PacC are present in the aflR-aflJ intergenic region, and its activity is consistent with the observation that aflatoxin is produced in acidic conditions and repressed in alkaline environments. researchgate.net
CreA : As a key regulator of carbon catabolite repression, CreA ensures that the fungus utilizes preferred carbon sources. CreA binding sites have been identified in the promoter regions of several aflatoxin genes, indicating that the type of available carbon source can influence the expression of the biosynthetic pathway. nih.gov
Transcriptional Expression Profiling of this compound Pathway Genes
The expression of genes involved in the this compound pathway is highly dependent on culture conditions. Transcriptional profiling studies have revealed that the expression of these genes is generally correlated with the onset of aflatoxin production, which typically occurs during the stationary phase of fungal growth.
Studies comparing wild-type and ΔaflR strains of Aspergillus parasiticus have shown that the expression of nearly all genes within the aflatoxin cluster, including those involved in this compound metabolism, is dependent on a functional AflR. oup.comresearchgate.net In the absence of AflR, the transcripts for these genes are not detected, confirming its role as the master switch for the pathway. oup.com
Environmental factors such as temperature, water activity, and carbon source also significantly impact the transcriptional levels of these genes. For instance, the expression of aflatoxin biosynthetic genes, including those for this compound metabolism, is often upregulated under conditions of moderate water stress and specific temperature ranges that are optimal for aflatoxin production. nih.govmdpi.com Transcriptomic analyses of Aspergillus flavus grown on different crop substrates have shown differential expression of aflatoxin cluster genes, suggesting that the nutritional environment plays a crucial role in regulating the biosynthesis of this compound and subsequent aflatoxins. nih.gov
Table 2: Influence of Regulatory Factors and Conditions on the Transcription of this compound-Related Genes
| Factor/Condition | Effect on Transcription | Gene(s) Affected | Notes |
| AflR | Essential for transcription | aflI, aflJ, and other cluster genes | Acts as the primary positive regulator. oup.com |
| AflS | Enhances transcription | aflI, aflJ, and other cluster genes | Functions as a co-activator with AflR. nih.gov |
| Nitrogen Source | Modulates expression | aflR-aflS intergenic region | Mediated by the global nitrogen regulator AreA. nih.govresearchgate.net |
| pH | Repression in alkaline conditions | aflR-aflS intergenic region | Mediated by the pH-responsive factor PacC. researchgate.net |
| Carbon Source | Repression by preferred sources | Aflatoxin cluster genes | Mediated by the carbon catabolite repressor CreA. nih.gov |
| Temperature & Water Activity | Optimal ranges for expression | Aflatoxin cluster genes | Expression is often highest under conditions that favor aflatoxin production. nih.govmdpi.com |
| Crop Substrate | Differential expression | Aflatoxin cluster genes | The nutritional composition of the growth medium influences gene transcription. nih.gov |
Specific Gene Functions
Within the aflatoxin gene cluster, specific genes have been identified and characterized for their roles in the enzymatic conversions involving this compound. The functional analysis of these genes has been crucial in elucidating the step-by-step process of aflatoxin biosynthesis.
aflJ (estA) Encoding Versiconal Hemiacetal Acetate Esterase
The gene aflJ, also known as estA, encodes a versiconal hemiacetal acetate esterase. researchgate.netnih.gov This enzyme is responsible for the hydrolysis of the acetate group from versiconal hemiacetal acetate (VHA), converting it to versiconal. researchgate.netnih.gov This is a critical step in the aflatoxin biosynthetic pathway, as it precedes the formation of the bisfuran ring system characteristic of versicolorin (B1264617) B and subsequent aflatoxins.
Studies involving the deletion of the estA gene in Aspergillus parasiticus have demonstrated its function. researchgate.net The estA-deleted mutants were unable to efficiently convert VHA to versiconal, leading to the accumulation of VHA and another intermediate, versicolorin A. researchgate.net In vitro enzyme assays using cell extracts from these mutants showed a significant decrease in the esterase activity responsible for converting VHA to versiconal, confirming the role of the estA-encoded enzyme in this reaction. researchgate.net Interestingly, the enzyme also exhibits activity on versiconol (B1264608) acetate, converting it to versiconol, highlighting its role in a metabolic grid of related intermediates. researchgate.netnih.gov
Genes for VHA Reductases (e.g., vrdA)
The conversion of versiconal hemiacetal acetate (VHA) involves a reductase enzyme. In Aspergillus parasiticus, the gene responsible for encoding this reductase has been identified as vrdA. This gene is notable because it is located outside the primary aflatoxin gene cluster. nih.govbohrium.com The reductase encoded by vrdA is versatile, catalyzing three distinct reactions within a metabolic grid related to aflatoxin biosynthesis: the conversion of hydroxyversicolorone (B1196034) to versicolorone (B1219424), VHA to versiconol acetate (VOAc), and versiconal to versiconol. nih.govbohrium.comuniprot.org
Two distinct VHA reductase activities, designated I and II, have been purified and characterized. These enzymes were found to have apparent molecular masses of approximately 390 kDa, with denaturing molecular masses of 39 and 40 kDa, respectively. nih.gov
Genes for Monooxygenases (aflI, aflV, aflW) and their impact on VHA accumulation
The formation of versiconal hemiacetal acetate (VHA) from its precursor, averufin (AVF), is a multi-step process involving several monooxygenase enzymes. The genes aflI, aflV, and aflW are integral to this conversion. nih.gov
The aflI (also known as avfA) gene is directly involved in the transformation pathway from AVF to VHA. nih.gov Genetic studies have shown that the deletion of aflI results in the accumulation of AVF, effectively halting the pathway before VHA can be synthesized. nih.gov Complementation of an AVF-accumulating mutant with a functional aflI gene restored the fungus's ability to produce VHA and subsequent aflatoxins. nih.gov It is believed that the protein encoded by aflI works in conjunction with a P450 monooxygenase to facilitate the ring-closure step in the formation of an intermediate, hydroxyversicolorone. nih.gov
The subsequent steps are catalyzed by enzymes encoded by aflV and aflW. The gene aflV (or cypX) encodes a P-450 microsomal monooxygenase, while aflW (or moxY) encodes a cytosolic monooxygenase. nih.govoup.com AflV, a cytochrome P450 oxidoreductase, is thought to reduce the hydride group of AVF. mdpi.com The AflW monooxygenase then plays a crucial role by incorporating oxygen atoms to form VHA. nih.govmdpi.com The coordinated action of these monooxygenases is thus essential for the biosynthesis of VHA.
| Gene | Encoded Enzyme | Function in Pathway to VHA | Impact of Deletion/Disruption |
| aflI (avfA) | Oxidoreductase (presumed) | Involved in the conversion of Averufin (AVF) to VHA. nih.govnih.gov | Accumulation of AVF. nih.gov |
| aflV (cypX) | P-450 Microsomal Monooxygenase | Catalyzes the conversion of AVF to hydroxyversicolorone (HVN). nih.gov | Blocks aflatoxin production, leading to AVF accumulation. researchgate.net |
| aflW (moxY) | Cytosolic Monooxygenase | Catalyzes the transformation of HVN to VHA. nih.govmdpi.com | Blocks aflatoxin production. |
Modulation of Gene Expression by Environmental Factors and Exogenous Compounds
The expression of genes within the aflatoxin biosynthetic pathway, including those responsible for this compound metabolism, is significantly influenced by various environmental and chemical factors. Compounds such as dichlorvos (B1670471), eugenol (B1671780), and salicylic (B10762653) acid have been shown to modulate the expression of these pathway genes, thereby affecting the production of aflatoxin and its intermediates.
Dichlorvos: This organophosphorus insecticide is a known inhibitor of aflatoxin biosynthesis. mdpi.com Its application to cultures of Aspergillus parasiticus blocks the pathway at a specific point, leading to the accumulation of an orange pigment identified as an acetyl derivative of a versiconol-type compound. mdpi.com Dichlorvos specifically inhibits an enzymatic step that occurs after averufin but before sterigmatocystin, the segment of the pathway where VHA is a key intermediate. mdpi.com This inhibition results in the accumulation of both VHA and versiconol acetate (VOAc). researchgate.net
Eugenol: A natural compound found in essential oils, eugenol demonstrates a strong inhibitory effect on the production of aflatoxin B1. uniprot.org This inhibition is achieved by significantly suppressing the expression of key aflatoxin biosynthetic genes. uniprot.org Studies in Aspergillus parasiticus have shown that eugenol down-regulates the expression of genes such as ver-1, nor-1 (B64425), pksA, omtA, and the primary regulatory gene aflR. uniprot.org Research on Aspergillus flavus further revealed that eugenol can cause a near-complete inhibition of the expression of almost all 27 genes within the aflatoxin cluster. nih.gov
Salicylic Acid: This phenolic compound has been observed to reduce the growth of Aspergillus flavus significantly. At a concentration of 9 mmol L⁻¹, salicylic acid can completely suppress fungal growth. molvis.org This antifungal activity directly impacts the potential for aflatoxin production by limiting the fungal biomass. Its application is considered a promising approach to control fungal infection and subsequent aflatoxin contamination in crops like pistachios. molvis.org
| Compound | Organism | Affected Genes | Observed Effect on Gene Expression |
| Dichlorvos | Aspergillus parasiticus | Genes post-averufin, pre-sterigmatocystin | Inhibition of enzymatic steps, leading to accumulation of intermediates like VHA and VOAc. mdpi.comresearchgate.net |
| Eugenol | Aspergillus parasiticus | ver-1, nor-1, pksA, omtA, aflR | Significant suppression/down-regulation. uniprot.org |
| Aspergillus flavus | Most genes in the aflatoxin cluster | Strong down-regulation; near-complete inhibition of expression for many genes. nih.gov | |
| Salicylic Acid | Aspergillus flavus | Not specified (effect is on growth) | Reduces/suppresses fungal growth, thereby inhibiting overall aflatoxin biosynthesis. molvis.org |
Analytical and Methodological Approaches in Versiconal Acetate Research
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to the study of versiconal (B1263273) hemiacetal acetate (B1210297), enabling its separation from other metabolites for further analysis. Various forms of liquid chromatography are employed, each suited to different aspects of the research process, from initial screening to detailed quantitative and stereoisomer-specific analysis.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring and quantifying versiconal hemiacetal acetate (VHA). It is frequently used to track the enzymatic conversion of VHA in cell-free extracts of fungi like Aspergillus parasiticus. nih.gov In these studies, reversed-phase HPLC is typically used to separate the chloroform-extractable products following acidification of the reaction medium, allowing for precise quantification. nih.gov The technique is sensitive enough to monitor the formation of VHA from its precursors, such as hydroxyversicolorone (B1196034) (HVN), and its subsequent conversion to other intermediates like versiconol (B1264608) acetate (VOAc). nih.gov
| Parameter | Details | Source(s) |
| Application | Monitoring enzymatic reactions, quantification of metabolites. | nih.govnih.gov |
| Mode | Reversed-phase. | nih.gov |
| Sample Prep | Acidification of reaction medium followed by chloroform (B151607) extraction. | nih.gov |
| Detection | UV-Vis detector. | nih.gov |
Low-Pressure Liquid Chromatography
For the preparative isolation and purification of versiconal hemiacetal acetate, low-pressure liquid chromatography (LPLC) is an effective method. LPLC is often used as a preliminary purification step for crude extracts obtained from fungal cultures. This technique, which uses lower pressure to move the mobile phase through the column, is well-suited for separating larger quantities of material and handling the complexity of biological extracts before final purification by HPLC. ucl.ac.uk Its application has been documented in the purification of both versiconal hemiacetal acetate and versicolorin (B1264617) A from fungal sources.
Thin-Layer Chromatography (TLC) in Metabolic Screening
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative screening of metabolites in the aflatoxin pathway. researchgate.net In research involving Aspergillus parasiticus mutants, silica (B1680970) gel TLC is used to analyze mycelial extracts. ebi.ac.uk For instance, after incubating reaction mixtures containing VHA, the products are spotted on a silica gel plate, which is then developed with a solvent system such as chloroform-ethyl acetate-formic acid (6:3:1, v/v/v). The separated metabolites, including VHA and its conversion products, can be visualized under long-wavelength UV light (365 nm) due to their fluorescence, allowing for a quick assessment of the metabolic conversions.
Chiral HPLC for Stereoisomer Analysis
The stereochemistry of versiconal hemiacetal acetate is critical to its role in aflatoxin biosynthesis, necessitating the use of chiral HPLC for the analysis of its enantiomers. ebi.ac.uk Research has shown that VHA can undergo nonenzymatic racemization depending on temperature and alkaline conditions. ebi.ac.uk To resolve and quantify the enantiomers of VHA and related compounds like versiconol acetate (VOAc) and versiconol (VOH), specialized chiral columns are employed. The Chiralcel OJ and Chiralcel OD columns have been successfully used for this purpose. ebi.ac.uk For example, analysis with a Chiralcel OJ column using a mobile phase of n-hexane-ethanol-TFA (85:15:0.2, vol/vol/vol) allows for the separation and quantification of the different stereoisomers produced during enzymatic reactions. ebi.ac.uk
| Parameter | Details | Source(s) |
| Application | Separation and quantification of VHA and related enantiomers. | ebi.ac.uk |
| Columns | Chiralcel OJ, Chiralcel OD. | ebi.ac.uk |
| Mobile Phase Example | n-hexane-ethanol-TFA (85:15:0.2, v/v/v). | ebi.ac.uk |
Spectroscopic Investigations for Structural and Stereochemical Elucidation
While chromatography separates compounds, spectroscopy is essential for determining their definitive structure. Nuclear Magnetic Resonance (NMR) is the most powerful technique for the complete structural and stereochemical elucidation of complex molecules like versiconal hemiacetal acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the molecular structure of organic compounds. nih.gov The structural identification of versiconal hemiacetal acetate as an intermediate in aflatoxin biosynthesis was confirmed using this technique. nih.govjst.go.jp
¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern (multiplicity) due to coupling with neighboring protons are used to piece together the molecular framework. researchgate.net
¹³C NMR reveals the number of chemically non-equivalent carbon atoms in a molecule and provides information about their electronic environment. ucl.ac.ukoregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H, which means that a distinct signal is typically observed for each unique carbon atom, even in complex structures. oregonstate.edu
In the context of aflatoxin precursors, NMR is used not only for initial structure determination but also to confirm the structures of related compounds in the metabolic grid, such as versicolorone (B1219424) (VONE) and its acetylated derivatives. nih.gov While detailed spectral data for every intermediate is not always published in every study, the application of ¹H and ¹³C NMR remains the gold standard for structural verification in this field of research. nih.govebi.ac.uk The PubChem database notes the availability of a ¹³C NMR spectrum for versiconal hemiacetal acetate. nih.gov
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of intermediates in the aflatoxin biosynthetic pathway, including versiconal acetate. This method provides essential data on molecular mass and fragmentation patterns, which aids in the identification and characterization of these complex molecules. wikipedia.org Coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the analysis of specific components within complex biological extracts. wikipedia.orgresearchgate.net
Initial investigations into the accumulation of pigments in Aspergillus parasiticus cultures treated with the insecticide dichlorvos (B1670471) led to the isolation of a compound identified as this compound. nih.gov Spectral analyses, including mass spectrometry, were pivotal in its characterization. The molecular ion peak in a mass spectrum provides the molecular weight of the compound, while the fragmentation pattern offers clues about its substructures. nih.govacdlabs.com The fragmentation of a molecule is influenced by its chemical structure, with cleavage often occurring at specific bonds, such as those adjacent to carbonyl groups or ether linkages, which are present in this compound. libretexts.orgrsc.org
In studies of the aflatoxin metabolic grid, fast atom bombardment mass spectrometry (FAB-MS) has been used to determine the molecular masses and fragmentation patterns of related intermediates. For example, the analysis of versicolorone (VONE) and versicolorol (VOROL) provided detailed mass-to-charge ratio (m/z) data that helped confirm their structures. nih.gov Though specific fragmentation data for this compound from these studies is not detailed, the principles are directly applicable. The analysis of this compound and its derivatives by mass spectrometry, often following purification by low-pressure liquid chromatography (LPLC) and high-performance liquid chromatography (HPLC), has been fundamental to confirming its identity and role in the biosynthetic pathway. tdl.orgacs.org
Radiotracer Studies for Pathway Elucidation (e.g., 13C-labeled acetate incorporation)
Radiotracer studies have been indispensable for mapping the intricate biosynthetic pathway of aflatoxins. This methodology involves feeding a producing organism with a precursor molecule labeled with a radioactive isotope, such as Carbon-14 (¹⁴C) or Carbon-13 (¹³C), and then tracing the incorporation of the label into subsequent intermediates and final products. asm.orgasm.org
Early pathway elucidation relied heavily on this approach, using ¹⁴C-labeled compounds and mutant strains of Aspergillus blocked at various stages of biosynthesis. asm.orgnih.gov These experiments established the general sequence of key intermediates. For instance, studies demonstrated the conversion of precursors like norsolorinic acid to averantin (B1666156), and averantin to averufin (B1665840). asm.org The position of versiconal hemiacetal acetate in the pathway was confirmed through such methods. It was shown to be derived from averufin and to be a direct precursor to versicolorin A. asm.orgasm.orgebi.ac.uk
Specifically, experiments using whole mycelium or cell-free extracts from a versicolorin A-accumulating mutant of Aspergillus parasiticus showed that it could efficiently convert ¹⁴C-labeled versiconal hemiacetal acetate into versicolorin A. ebi.ac.uk Furthermore, radiolabeling studies with [¹⁴C]averantin and [¹⁴C]averufanin demonstrated their incorporation into aflatoxin B1, but the label was accumulated in upstream intermediates when fed to mutants blocked later in the pathway. asm.organnualreviews.org For example, when [¹⁴C]averufanin was fed to a mutant that accumulates versicolorin A, the radioactivity was recovered in the versicolorin A, confirming averufanin as a precursor. asm.org The use of ¹³C-labeled acetate has also been a powerful tool, allowing researchers to follow the assembly of the polyketide backbone of the aflatoxin molecule. scribd.com
Cell-Free Enzyme Systems and In Vitro Assays for Biochemical Characterization
The study of this compound's role in aflatoxin biosynthesis has been significantly advanced by the use of cell-free enzyme systems and in vitro assays. These approaches allow researchers to isolate and characterize specific enzymatic reactions outside the complex environment of a living cell. ebi.ac.uknih.govreviberoammicol.com By incubating substrates like versiconal hemiacetal acetate (VHA) with crude cell extracts or purified enzymes from Aspergillus species, the individual steps of the metabolic pathway can be dissected. researchgate.netcapes.gov.br
A key conversion step studied in vitro is the transformation of VHA. A stable enzyme system isolated from the soluble fraction of homogenized Aspergillus parasiticus cells was shown to convert VHA to versicolorin A. nih.gov This enzymatic reaction did not require oxygen or cofactors like NADP+, but was inhibited by the esterase inhibitor dichlorvos. ebi.ac.uknih.gov Further investigations revealed a metabolic grid involving VHA, versiconol acetate (VOAc), versiconol (VOH), and versiconal (VAL). researchgate.net In cell-free experiments using the cytosol fraction from a non-aflatoxigenic mutant (A. parasiticus NIAH-26), VHA was converted to versiconal and versicolorin C/B. researchgate.net The addition of NADPH or NADH to this system led to the formation of VOAc and VOH as well. researchgate.net
Enzyme purification has been crucial for detailed characterization. Two VHA reductase activities (I and II) were purified from A. parasiticus. nih.govresearchgate.net These enzymes catalyze the conversion of VHA to VOAc. Both were found to have similar molecular masses and kinetic properties but differed slightly in their isoelectric points and optimal pH. nih.govresearchgate.net Similarly, an esterase responsible for converting VHA to versiconal has been purified and characterized. mdpi.comtandfonline.comnih.gov These in vitro studies have been fundamental in identifying the specific enzymes, their substrates, products, and co-factor requirements, thereby building a detailed biochemical map of the pathway around this compound. capes.gov.brnih.gov
Genetic Engineering and Mutant Strain Analysis in Pathway Dissection
The use of fungal mutants and genetic engineering has been a cornerstone of research into the aflatoxin biosynthetic pathway. annualreviews.orgreviberoammicol.com By creating and analyzing strains of Aspergillus with mutations in specific genes, researchers can observe the accumulation of intermediates that would otherwise be transient, thereby identifying the function of the disabled gene. nih.gov
Many intermediates, including this compound, were first identified or confirmed through the study of mutant strains. ebi.ac.uk For example, A. parasiticus NIAH-9, a mutant that accumulates large amounts of versicolorin A, was instrumental in early studies. researchgate.netnih.gov When this strain was treated with the esterase inhibitor dichlorvos, it accumulated VHA and VOAc instead of versicolorin A, demonstrating that VHA and VOAc are precursors to versicolorin A and that an esterase is involved in the conversion. ebi.ac.uknih.gov Conversely, feeding experiments with A. parasiticus NIAH-26, a mutant that produces no aflatoxin precursors, showed that it could convert exogenously supplied VHA, VOAc, and VOH into aflatoxins, confirming their status as pathway intermediates. researchgate.netebi.ac.uk
More targeted genetic engineering approaches, such as gene disruption and deletion, have provided definitive proof of gene function. annualreviews.orgmdpi.com A prime example is the study of the estA gene (aflJ), which was predicted to encode an esterase. mdpi.commdpi.comuniprot.org Scientists deleted the estA gene from an O-methylsterigmatocystin-accumulating strain of A. parasiticus. nih.gov The resulting estA-deleted mutants accumulated mainly VHA and versicolorin A, with only small amounts of downstream products. mdpi.comnih.gov Furthermore, in vitro assays showed that esterase activity in these mutants was reduced to about 10% of the wild-type level. nih.gov This provided conclusive evidence that the estA gene product is the primary esterase responsible for converting VHA to versiconal and VOAc to versiconol. nih.govmdpi.com Similarly, disruption of the cypX and moxY genes led to the accumulation of averufin and hydroxyversicolorone, respectively, confirming their roles in the steps immediately preceding the formation of VHA. asm.org
Advanced Research Directions and Perspectives on Versiconal Acetate Metabolism
Comprehensive Elucidation of Metabolic Grid Dynamics and Enzyme Kinetics
The transformation of versiconal (B1263273) acetate (B1210297) is not a simple linear process but part of a complex "metabolic grid." microbiologyresearch.orgnih.govmdpi.com This grid involves a series of interconnected reactions catalyzed by dehydrogenases and esterases, linking versiconal hemiacetal acetate (VHA), versiconol (B1264608) acetate (VOAc), versiconol (VOH), and versiconal (VHOH). microbiologyresearch.orgresearchgate.net Research indicates that the pathway from 1-hydroxyversicolorone to VHA and then to VHOH is the primary route for aflatoxin biosynthesis. nih.gov However, side pathways, such as the conversion of VONE (versicolorone) to VOH, also play a role. nih.gov
Cell-free experiments have been crucial in dissecting these dynamics. In the presence of NADPH, the cytosol fraction of Aspergillus parasiticus can convert VHA into multiple products, including VOAc, VOH, and versicolorin (B1264617) C (VC). microbiologyresearch.org The addition of inhibitors like dichlorvos (B1670471) blocks the conversion of VHA to VHOH and VOAc to VOH, leading to the accumulation of VHA and VOAc, which helped to delineate the grid's structure. microbiologyresearch.orgnih.gov
Enzyme kinetics provides quantitative insights into these transformations. Two distinct VHA reductase activities (I and II) have been purified from Aspergillus parasiticus. researchgate.net These enzymes catalyze the conversion of VHA to VOAc. researchgate.net Kinetic analysis revealed their efficiency, as detailed in the table below.
Table 1: Kinetic Properties of VHA Reductases from A. parasiticus
| Enzyme | Apparent Molecular Mass (kDa) | Optimal pH | Km for VHA (µM) |
|---|---|---|---|
| VHA Reductase I | ~390 | 8.0 | 35.4 |
| VHA Reductase II | ~390 | 9.0 | 25.4 |
Data sourced from a study on purified VHA reductases. researchgate.net
Further kinetic analysis of versicolorin B synthase (VBS), which acts on the downstream product of VHA conversion, showed that the enzyme selects one of two rapidly equilibrating enantiomers of its substrate, versiconal, to produce optically pure versicolorin B. nih.gov This demonstrates how enzyme kinetics at a specific node can dictate the stereochemistry of the final aflatoxin product. nih.gov
Structural Biology of Key Enzymes Involved in Versiconal Acetate Transformations
Understanding the three-dimensional structure of enzymes that process this compound is critical for elucidating their mechanisms and for designing targeted inhibitors.
Versiconal Hemiacetal Acetate Reductases (VHA Reductases): Two VHA reductase enzymes have been purified and characterized. researchgate.net Gel filtration estimated their apparent molecular masses to be approximately 390 kDa, while denaturing gel electrophoresis showed subunit masses of 39 kDa and 40 kDa for reductase I and II, respectively. researchgate.net Their isoelectric points were determined to be 6.6 and 6.0. researchgate.net The purified VHA reductase has also been shown to catalyze the conversion of hydroxyversicolorone (B1196034) (HVN) to versicolorone (B1219424) (VONE). nih.gov
Esterase (EstA/AflJ): An esterase encoded by the estA (aflJ) gene is responsible for converting VHA to versiconal (VHOH) and VOAc to VOH. mdpi.comnih.govasm.org A partially purified VHA esterase from A. parasiticus was reported to have a molecular mass of 32 kDa. asm.org This enzyme is a key target for inhibition studies.
Versicolorin B Synthase (VBS): This enzyme catalyzes the cyclization of versiconal to form versicolorin B, a crucial step that establishes the stereochemistry of the bisfuran ring system in aflatoxin. nih.gov VBS was isolated from A. parasiticus and found to behave as a dimer with a molecular weight of 78,000 Da during denaturing gel electrophoresis. nih.gov The enzyme exhibits remarkable stability and catalytic activity over a broad pH range. nih.gov
Systems Biology and Omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics) for Holistic Pathway Understanding
A systems biology approach, integrating various "omics" datasets, provides a comprehensive view of the metabolic network and its regulation. This strategy moves beyond studying single genes or enzymes to understanding the entire system's behavior. metwarebio.comnumberanalytics.com
By combining transcriptomic (gene expression) and metabolomic (metabolite levels) data, researchers can map the flow of intermediates through the aflatoxin pathway and identify regulatory bottlenecks. researchgate.netmdpi.com For instance, in a study integrating expression data with a reconstructed metabolic network for Aspergillus nidulans, versiconal hemiacetal acetate was identified as a "reporter metabolite," indicating it is at a point of significant metabolic regulation. d-nb.info
Multi-omics integration helps to:
Identify Regulatory Hubs: Correlating gene expression profiles with metabolite concentrations can pinpoint key regulatory genes, like the transcription factor AflR, which controls the expression of most genes in the aflatoxin cluster. nih.govresearchgate.net
Uncover Complex Interactions: It can reveal how environmental signals are translated into metabolic changes, showing the links between primary metabolism and the production of secondary metabolites like those derived from this compound. researchgate.net
Refine Pathway Models: Integrated data helps validate and improve computational models of metabolic pathways, leading to a more accurate understanding of the dynamics of this compound conversion. metwarebio.comnumberanalytics.com
This holistic approach is essential for understanding how fungi adapt their metabolism to environmental stressors and for developing more effective control strategies. researchgate.net
Ecological and Evolutionary Aspects of this compound Biosynthesis in Fungi
The production of secondary metabolites, including the precursors to aflatoxin like this compound, is not essential for the vegetative growth of fungi but is thought to play a significant role in their adaptation and survival. ekb.eg These compounds can act as agents in chemical warfare against competing microbes or as protective agents against environmental stress. The persistence of the complex aflatoxin biosynthetic pathway suggests a strong evolutionary advantage for the producing fungi. nih.gov
The genes responsible for aflatoxin biosynthesis, including those involved in this compound metabolism, are typically located together in a gene cluster on the chromosome. reviberoammicol.comnih.govresearchgate.net This clustering facilitates the co-regulation of all necessary genes. researchgate.net The evolution of this gene cluster is an area of active research. It has been hypothesized that the cluster may have evolved through processes like gene duplication. nih.gov For example, the ability of a single enzyme to catalyze multiple, similar reactions within the metabolic grid may be a result of gene evolution where an ancestral enzyme had broader specificity. nih.govnih.gov
Studying the pathway in different Aspergillus species provides evolutionary insights. For instance, A. nidulans produces sterigmatocystin, the penultimate intermediate in aflatoxin biosynthesis, and possesses a homologous gene cluster. nih.govoup.com Comparing these clusters helps scientists understand how the pathway evolved and what genetic differences lead to the production of B-type aflatoxins versus both B- and G-type aflatoxins. mdpi.com
Development of Targeted Strategies for Modulating Fungal Secondary Metabolite Production
Understanding the this compound metabolic grid opens avenues for targeted control strategies aimed at reducing or eliminating aflatoxin contamination in crops. usda.gov
Enzyme Inhibition: A key strategy is the inhibition of essential enzymes in the pathway. The esterase that converts VHA to versiconal is a well-studied target. The organophosphate compound dichlorvos is a known inhibitor of this enzyme. journals.co.zanih.govnih.gov When aflatoxigenic fungi are treated with dichlorvos, they accumulate VHA, effectively halting the progression to aflatoxin. journals.co.zamicrobiologyresearch.orgscilit.com This specific inhibition has been instrumental in both studying the pathway and demonstrating the potential for chemical control. researchgate.netasm.org
Genetic Manipulation: Modern genetic engineering techniques offer precise methods for modulating metabolite production.
Gene Deletion: Deleting the estA gene, which encodes the VHA-to-versiconal esterase, has been shown to significantly reduce or block the pathway. asm.org estA-deleted mutants of A. parasiticus accumulate VHA and VOAc, mirroring the effect of chemical inhibitors like dichlorvos. nih.govasm.org This confirms the gene's critical role and demonstrates that genetic modification is a viable strategy for creating non-toxigenic fungal strains. usda.gov
CRISPR/Cas9: The development of CRISPR/Cas9 genome editing technology has revolutionized genetic manipulation in Aspergillus species. mdpi.comfrontiersin.orgnih.gov This powerful tool allows for highly efficient and targeted gene deletions, insertions, or modifications, providing a precise way to shut down the aflatoxin pathway by targeting genes involved in this compound metabolism. mdpi.com
Table 2: Examples of Modulation Strategies Targeting this compound Metabolism
| Strategy | Method | Target | Result | Reference(s) |
|---|---|---|---|---|
| Enzyme Inhibition | Chemical Treatment | Esterase (EstA) | Accumulation of Versiconal Hemiacetal Acetate (VHA) and Versiconol Acetate (VOAc); reduced aflatoxin | microbiologyresearch.org, asm.org, nih.gov |
| Genetic Manipulation | Gene Deletion | estA gene | Accumulation of VHA and VOAc; decreased downstream intermediates | asm.org, nih.gov |
| Genetic Manipulation | CRISPR/Cas9 Genome Editing | Any pathway gene (e.g., estA, vbs) | Precise and efficient gene knockout to block the pathway | mdpi.com, frontiersin.org |
Synthesis of this compound Analogs for Biosynthetic Pathway Probing and Mechanistic Studies
The chemical synthesis of analogs—molecules that are structurally similar to natural intermediates—is a powerful tool for probing enzyme mechanisms and inhibiting pathways. By designing and synthesizing analogs of this compound or its related metabolites, researchers can gain deeper insights into enzyme-substrate interactions.
One study reported the design and synthesis of a potential mechanism-based inactivator for versicolorin B synthase (VBS), the enzyme that acts on the product of VHA conversion. nih.gov This approach, using a simple substrate analog, was based on successful competitive inhibition experiments and aimed to irreversibly block the enzyme, providing a clear understanding of its active site and catalytic mechanism. nih.gov
Similarly, researchers have synthesized simple xanthone (B1684191) derivatives to explore the structure-function relationship and inhibitory potential on enzymes in the latter stages of the aflatoxin pathway. journals.co.za While not direct analogs of this compound, this work exemplifies the strategy of using synthetic molecules to probe the active sites and mechanisms of biosynthetic enzymes. Such studies are crucial for developing highly specific and potent inhibitors that could be used to control aflatoxin production.
Q & A
Q. What is the biosynthetic role of Versiconal Hemiacetal Acetate (VHA) in aflatoxin production?
VHA is a critical intermediate in the aflatoxin biosynthesis pathway. It is formed via the oxidation of Averufanin by enzymes encoded by aflI (avfA) and cytochrome P450 monooxygenase (CypX). VHA is subsequently hydrolyzed to Versiconal (VHOH) by the esterase enzyme EstA, encoded by aflJ (estA). This step is essential for the formation of versicolorins, which are precursors to the mutagenic difuran rings in aflatoxins .
Q. Which genes are directly involved in the conversion of VHA to downstream metabolites?
The aflJ (estA) gene encodes an esterase responsible for hydrolyzing VHA to VHOH. The vbs gene then facilitates the cyclization of VHOH into Versicolorin B (VERB), a precursor for versicolorin A (VERA) and subsequent aflatoxin derivatives. Disruption of aflJ or vbs halts aflatoxin biosynthesis at these steps .
Q. What experimental techniques are used to track VHA in fungal cultures?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for detecting and quantifying VHA in Aspergillus spp. cultures. Gene knockout strains (e.g., ΔaflJ) are often used to validate VHA accumulation via comparative metabolite profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in the enzymatic mechanisms of VHA conversion across Aspergillus species?
Discrepancies in enzyme functions (e.g., aflI’s unclear oxidative role in A. parasiticus vs. A. nidulans) require comparative genomic analysis and heterologous expression studies. For example, expressing A. nidulans homologs (e.g., stcO) in A. parasiticus knockout strains can clarify enzyme specificity .
Q. What methodological challenges arise when studying VHA’s instability in vitro?
VHA’s labile hemiacetal structure necessitates strict control of pH and temperature during extraction. Stabilizing agents (e.g., acetonitrile) and rapid freezing of samples are recommended. Enzyme activity assays using purified EstA should include kinetic studies under anaerobic conditions to prevent oxidation artifacts .
Q. How do researchers validate the role of aflJ in VHA hydrolysis when gene redundancy is suspected?
CRISPR-Cas9-mediated double knockouts (e.g., targeting aflJ and its paralogs) or RNA interference (RNAi) can confirm gene specificity. Complementing knockout strains with plasmid-borne aflJ restores VHA conversion, as evidenced by LC-MS detection of VHOH .
Q. What statistical approaches are used to analyze conflicting data on VHA accumulation under different growth conditions?
Multivariate analysis (e.g., PCA) can identify environmental variables (pH, temperature, carbon source) correlating with VHA levels. Bootstrapping or Bayesian hierarchical models account for biological variability in fungal cultures .
Q. How can researchers differentiate between enzymatic and non-enzymatic degradation of VHA in cell-free assays?
Control experiments using heat-inactivated enzyme extracts or protease inhibitors (e.g., PMSF) distinguish enzymatic vs. spontaneous hydrolysis. Isotopic labeling (e.g., ¹⁸O-water) tracks ester bond cleavage specificity in EstA activity assays .
Methodological Frameworks
Designing a reproducible experiment to study VHA’s role in aflatoxin biosynthesis:
- Step 1: Cultivate wild-type and ΔaflJ strains under standardized aflatoxin-inducing conditions (e.g., low iron, high sucrose).
- Step 2: Extract metabolites at timed intervals using acetonitrile:water (4:1) with 0.1% formic acid.
- Step 3: Quantify VHA and VHOH via LC-MS/MS with deuterated internal standards.
- Step 4: Validate enzyme activity via in vitro assays with purified EstA and synthetic VHA .
Addressing low yield of VHA in laboratory cultures:
- Optimization Strategy: Use A. parasiticus strains overexpressing aflI and cypX to enhance Averufanin-to-VHA conversion.
- Analytical Refinement: Employ solid-phase extraction (SPE) to concentrate VHA from culture supernatants prior to LC-MS analysis .
Data Interpretation and Contradictions
Interpreting unexpected VHA accumulation in ΔaflJ strains:
This may indicate redundant esterases (e.g., paralogs in A. flavus) or non-enzymatic hydrolysis. RNA-seq profiling of ΔaflJ cultures under stress conditions (e.g., oxidative stress) can identify compensatory pathways .
Resolving discrepancies in VHA’s reported half-life across studies:
Meta-analysis of published protocols (e.g., extraction solvents, storage temperatures) using mixed-effects models can isolate variables affecting stability. Collaborative reproducibility studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
